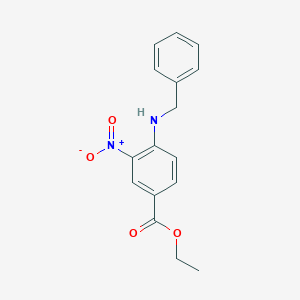

Ethyl 4-(benzylamino)-3-nitrobenzoate

Description

Ethyl 4-(benzylamino)-3-nitrobenzoate (CAS: 312921-97-4) is a nitro-substituted benzoate ester featuring a benzylamino group at the 4-position and a nitro group at the 3-position of the aromatic ring. This compound serves as a critical intermediate in synthesizing pharmacologically active heterocycles, particularly benzimidazoles and pyrazoles, which are explored for antiviral and antimicrobial applications . Its structural motifs—the electron-withdrawing nitro group and the nucleophilic benzylamino substituent—facilitate reactivity in nucleophilic aromatic substitution and cyclization reactions.

Properties

IUPAC Name |

ethyl 4-(benzylamino)-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-2-22-16(19)13-8-9-14(15(10-13)18(20)21)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWSCURTPBKAMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzylamino)-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group at the meta position. This is followed by the reduction of the nitro group to an amino group, and finally, the benzylation of the amino group to form the desired compound.

Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield ethyl 3-nitrobenzoate.

Reduction: The nitro group in ethyl 3-nitrobenzoate is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in ethyl 3-aminobenzoate.

Benzylation: The amino group in ethyl 3-aminobenzoate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide to produce Ethyl 4-(benzylamino)-3-nitrobenzoate.

Industrial Production Methods

Industrial production of Ethyl 4-(benzylamino)-3-nitrobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzylamino)-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The benzylamino group can be oxidized to a benzylidene group using oxidizing agents like potassium permanganate.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, or iron powder with hydrochloric acid.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Amines, alcohols, sodium hydroxide.

Major Products Formed

- **Sub

Reduction: Ethyl 4-(benzylamino)-3-aminobenzoate.

Oxidation: Ethyl 4-(benzylideneamino)-3-nitrobenzoate.

Biological Activity

Ethyl 4-(benzylamino)-3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Synthesis

Ethyl 4-(benzylamino)-3-nitrobenzoate is synthesized through a multi-step process involving nitration, reduction, and benzylation. The synthesis typically follows these steps:

- Nitration : Ethyl benzoate is nitrated using concentrated sulfuric and nitric acids to yield ethyl 3-nitrobenzoate.

- Reduction : The nitro group is reduced to an amino group using reducing agents such as iron powder in hydrochloric acid, resulting in ethyl 3-aminobenzoate.

- Benzylation : The amino group is benzylated using benzyl chloride in the presence of a base like sodium hydroxide to produce the final compound.

The biological activity of Ethyl 4-(benzylamino)-3-nitrobenzoate can be inferred from its structural components, particularly the benzylamine moiety, which is known to participate in various biological processes. Compounds with similar structures have exhibited diverse biological activities, including anticancer properties and effects on cell viability .

Pharmacological Properties

Research indicates that compounds structurally related to Ethyl 4-(benzylamino)-3-nitrobenzoate often demonstrate good pharmacokinetic properties, such as high gastrointestinal absorption and oral bioavailability. This suggests potential for therapeutic applications, especially in drug formulation.

Anticancer Activity

A study exploring the anticancer potential of compounds similar to Ethyl 4-(benzylamino)-3-nitrobenzoate found that certain derivatives exhibited significant cytotoxic effects on cancer cell lines. For instance, a derivative containing a benzotriazole ring showed pronounced cytotoxicity against neuroblastoma cells while sparing normal cells . This highlights the importance of structural modifications in enhancing biological activity.

Cytotoxicity Profile

In a comparative analysis of various nitro compounds, it was observed that while most nitro derivatives did not induce cell death at the concentrations studied, specific amino derivatives demonstrated significant effects on cell survival. This underscores the need for further investigation into the structure-activity relationships of such compounds .

Comparative Analysis of Biological Activities

Conclusion and Future Directions

Ethyl 4-(benzylamino)-3-nitrobenzoate presents a promising avenue for further research into its biological activities, particularly its potential as an anticancer agent. The synthesis pathway and structural characteristics suggest that modifications could enhance its efficacy. Future studies should focus on detailed pharmacological evaluations and clinical implications to fully understand its therapeutic potential.

Scientific Research Applications

Ethyl 4-(benzylamino)-3-nitrobenzoate is a chemical compound with the molecular formula . It comprises an ethyl ester group, a benzylamino group, and a nitro group attached to a benzoate core .

Properties

Here are some computed properties of Ethyl 4-(benzylamino)-3-nitrobenzoate :

- Molecular Weight: 300.31 g/mol

- XLogP3-AA: 4

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 5

- Rotatable Bond Count: 6

- Exact Mass: 300.11100700 Da

Synthesis of Novel Benzimidazoles

Ethyl 4-fluoro-3-nitrobenzoate can be obtained from 4-fluoro-3-nitrobenzoic acid through an esterification reaction with thionyl chloride and a catalytic amount of dimethylformamide (DMF) in methanol under reflux conditions . An aromatic nucleophilic substitution reaction of this intermediate with different substituted aromatic amines in the presence of potassium carbonate yields compounds similar to ethyl 4-(benzylamino)-3-nitrobenzoate . The nitro group of these compounds can then be reduced to the corresponding amines using iron powder, saturated aqueous ammonium chloride solution, and isopropyl alcohol under reflux conditions .

Applications in Scientific Research

While the search results do not explicitly detail the applications of "Ethyl 4-(benzylamino)-3-nitrobenzoate," they do provide information on similar compounds and their uses, which can be indicative of potential applications. Given the presence of a nitro group, a benzylamino group, and an ethyl ester, it is likely that this compound is used as an intermediate in the synthesis of more complex organic molecules. Specifically, it may be utilized in the production of dyes, pigments, pharmaceuticals, and agrochemicals.

Potential Research Areas

Based on the properties and synthetic pathways of similar compounds, "Ethyl 4-(benzylamino)-3-nitrobenzoate" could be relevant in the following research areas:

- Anticancer Potential: Novel benzimidazoles have been synthesized and studied for their anticancer potential . The compound could be a building block in creating novel benzimidazoles with potential therapeutic applications .

- Enzyme Inhibition and Protein-Ligand Interactions: Methyl 4-cyano-3-nitrobenzoate, which shares a similar structure, can be used in studies involving enzyme inhibition and protein-ligand interactions. Ethyl 4-(benzylamino)-3-nitrobenzoate may have similar applications.

- Material Science: Given its unique chemical structure, the compound could also be explored in material science for the synthesis of novel materials.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares ethyl 4-(benzylamino)-3-nitrobenzoate with analogous derivatives, highlighting substituent differences and their implications:

Key Observations :

- Reactivity: Smaller substituents (e.g., methylamino) favor faster reaction kinetics in cyclization, while bulky groups (e.g., cyclohexyl) slow nucleophilic substitution .

- Biological Activity : Pyridazine and nitropyridine derivatives exhibit antiviral properties, likely due to interactions with viral proteases or polymerases .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures reveal distinct hydrogen-bonding networks:

- Ethyl 4-butylamino-3-nitrobenzoate: Forms intramolecular N–H⋯O bonds creating S(6) ring motifs. Intermolecular C–H⋯O bonds stabilize crystal packing along the [1 0 0] direction .

- Ethyl 4-(benzylamino)-3-nitrobenzoate: Predicted to form similar motifs, but steric hindrance from the benzyl group may limit intermolecular interactions .

Pharmacological Potential

- Antiviral Applications : Pyridazine derivatives (e.g., I-6230) inhibit SARS-CoV-2 papain-like protease (PLpro) with IC₅₀ values <1 μM .

- Antimicrobial Scaffolds : Nitrobenzoates serve as precursors for benzimidazoles, which target bacterial DNA gyrase .

- Solubility-Toxicity Trade-offs : Methyl and butyl derivatives balance solubility and membrane permeability, whereas benzyl analogs may face toxicity challenges due to prolonged tissue retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.